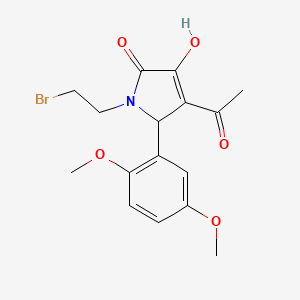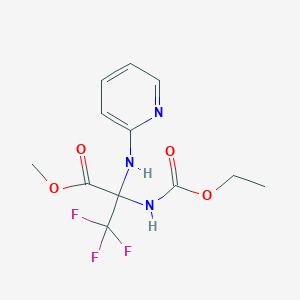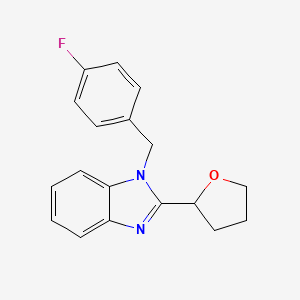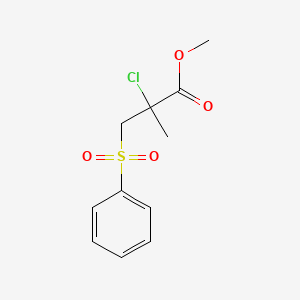![molecular formula C16H18Cl2N4O2 B11050638 1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11050638.png)
1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrimido[1,2-A][1,3,5]triazin-6-one core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one typically involves multiple steps:
Formation of the pyrimido[1,2-A][1,3,5]triazin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-dichlorophenyl group: This step often involves nucleophilic substitution reactions.
Addition of the 2-hydroxyethyl group: This can be done through alkylation reactions.
Methylation: Introduction of methyl groups at the 7 and 8 positions can be achieved through methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimido[1,2-A][1,3,5]triazin-6-one core.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyrimido[1,2-A][1,3,5]triazin-6-one derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one: Lacks the methyl groups at positions 7 and 8.
1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H-pyrimido[1,2-A][1,3,5]triazin-6-one: Lacks the 6H designation.
Uniqueness: The presence of the 7,8-dimethyl groups and the specific arrangement of functional groups in 1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one gives it unique chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C16H18Cl2N4O2 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C16H18Cl2N4O2/c1-10-11(2)19-16-21(14-6-12(17)5-13(18)7-14)8-20(3-4-23)9-22(16)15(10)24/h5-7,23H,3-4,8-9H2,1-2H3 |
InChI Key |
VBOMWHNIQPWCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCO)C3=CC(=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)


![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)

![9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11050581.png)


![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)

